Cas no 2680855-78-9 (tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate)

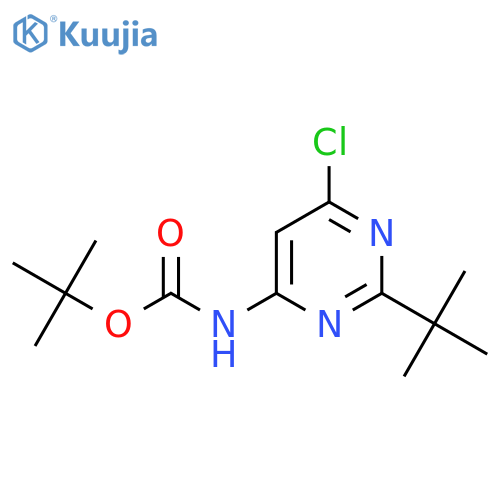

2680855-78-9 structure

商品名:tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28287166

- tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate

- 2680855-78-9

-

- インチ: 1S/C13H20ClN3O2/c1-12(2,3)10-15-8(14)7-9(16-10)17-11(18)19-13(4,5)6/h7H,1-6H3,(H,15,16,17,18)

- InChIKey: XDWDKYGIGRJBNE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(NC(=O)OC(C)(C)C)N=C(C(C)(C)C)N=1

計算された属性

- せいみつぶんしりょう: 285.1244046g/mol

- どういたいしつりょう: 285.1244046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 64.1Ų

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28287166-10.0g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 10g |

$5221.0 | 2023-05-25 | ||

| Enamine | EN300-28287166-5.0g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 5g |

$3520.0 | 2023-05-25 | ||

| Enamine | EN300-28287166-0.05g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 0.05g |

$1020.0 | 2023-09-08 | ||

| Enamine | EN300-28287166-1.0g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 1g |

$1214.0 | 2023-05-25 | ||

| Enamine | EN300-28287166-0.1g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 0.1g |

$1068.0 | 2023-09-08 | ||

| Enamine | EN300-28287166-2.5g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 2.5g |

$2379.0 | 2023-09-08 | ||

| Enamine | EN300-28287166-0.5g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 0.5g |

$1165.0 | 2023-09-08 | ||

| Enamine | EN300-28287166-0.25g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 0.25g |

$1117.0 | 2023-09-08 | ||

| Enamine | EN300-28287166-5g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28287166-10g |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate |

2680855-78-9 | 10g |

$5221.0 | 2023-09-08 |

tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

2680855-78-9 (tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬